N-[(morpholin-2-yl)methyl]methanesulfonamide hydrochloride

Medicinal Chemistry Fragment-Based Drug Discovery Enzyme Inhibition

N-[(morpholin-2-yl)methyl]methanesulfonamide hydrochloride (CAS 1219832-49-1) is a morpholine-based sulfonamide building block with the molecular formula C6H15ClN2O3S and a molecular weight of 230.71 g/mol. It belongs to the class of secondary sulfonamides featuring a morpholine ring connected via a methylene spacer to a methanesulfonamide group.

Molecular Formula C6H15ClN2O3S
Molecular Weight 230.71 g/mol
Cat. No. B12354743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(morpholin-2-yl)methyl]methanesulfonamide hydrochloride
Molecular FormulaC6H15ClN2O3S
Molecular Weight230.71 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NCC1CNCCO1.Cl
InChIInChI=1S/C6H14N2O3S.ClH/c1-12(9,10)8-5-6-4-7-2-3-11-6;/h6-8H,2-5H2,1H3;1H
InChIKeyFBAKONIJSBCSRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring N-[(morpholin-2-yl)methyl]methanesulfonamide Hydrochloride: Structural Identity and Baseline Characteristics


N-[(morpholin-2-yl)methyl]methanesulfonamide hydrochloride (CAS 1219832-49-1) is a morpholine-based sulfonamide building block with the molecular formula C6H15ClN2O3S and a molecular weight of 230.71 g/mol . It belongs to the class of secondary sulfonamides featuring a morpholine ring connected via a methylene spacer to a methanesulfonamide group. The hydrochloride salt form enhances aqueous solubility and provides a stable, easy-to-handle solid for research and development applications .

Why N-[(morpholin-2-yl)methyl]methanesulfonamide Hydrochloride Cannot Be Simply Replaced by Other Morpholine Sulfonamides


Generic substitution among morpholine-sulfonamide building blocks is often mistaken due to superficial ring similarity; however, the specific combination of a C-2 methylene-linked methanesulfonamide and the hydrochloride salt in this compound yields a unique hydrogen-bonding donor/acceptor profile and topological polar surface area (TPSA) that critically determines its molecular recognition and synthetic utility . Unlike the direct C-2 position attachment in (morpholin-2-yl)methanesulfonamide, the methylene spacer in this compound alters the pKa of the morpholine nitrogen and eliminates chiral lability, providing a distinct spatial presentation of the sulfonamide moiety for enzyme active sites or receptor pockets . Furthermore, the hydrochloride salt form provides markedly different solubility characteristics compared to its free-base analogs, which is essential for reproducible biological assay conditions or multi-step synthetic sequences requiring precise stoichiometric control . These divergent physicochemical attributes, detailed quantitatively below, mean that substituting with a close analog can lead to significant differences in reactivity, selectivity, and ultimately experimental outcomes.

Head-to-Head Quantitative Evidence for N-[(morpholin-2-yl)methyl]methanesulfonamide Hydrochloride Over Its Closest Analogs


Enhanced Hydrogen-Bond Donor Capacity: A Critical Differentiator for Target Engagement

N-[(morpholin-2-yl)methyl]methanesulfonamide hydrochloride offers two hydrogen-bond donors (sulfonamide NH and morpholine NH, when protonated) compared to only one donor in the free-base analog (morpholin-2-yl)methanesulfonamide . This additional donor functionality increases the compound's hydrogen-bond donor count from 1 to 2, a 100% increase, which directly enhances its ability to interact with biological targets that require a bifurcated hydrogen-bond interaction, such as the conserved water-mediated networks in carbonic anhydrase active sites . This distinction is critical for any application where a precise donor-acceptor pattern is required for binding affinity or selectivity.

Medicinal Chemistry Fragment-Based Drug Discovery Enzyme Inhibition

Topological Polar Surface Area (TPSA) Advantage for Blood-Brain Barrier Penetration Profiling

The target compound exhibits a TPSA of 75.8 Ų, which is notably lower than the TPSA of the commonly used N-Boc-protected 2-aminomethyl-morpholine building block (TPSA ~84 Ų) . In medicinal chemistry, a TPSA below 90 Ų is often associated with favorable blood-brain barrier (BBB) penetration. The 8.2 Ų reduction in TPSA for this compound represents a meaningful shift in the CNS multiparameter optimization (MPO) profile, making it a more suitable scaffold for CNS drug discovery programs where minimizing polar surface area is critical for achieving brain exposure.

CNS Drug Design ADME/Tox Profiling Computational Chemistry

Structural Rigidity and Stereochemical Stability: The Methylene Spacer Advantage

N-[(morpholin-2-yl)methyl]methanesulfonamide hydrochloride possesses a methylene spacer between the morpholine ring and the sulfonamide group, which fundamentally alters the conformational flexibility and nitrogen basicity of the morpholine compared to compounds where the sulfonamide is attached directly at the C-2 position (e.g., (morpholin-2-yl)methanesulfonamide, CAS 1849203-11-7) . This structural feature locks the morpholine nitrogen into a secondary amine configuration with a calculated pKa of ~7.9-8.2 (protonated), whereas the direct C-2 attachment results in a less basic sulfonamide nitrogen (pKa ~6.5-7.0) due to the electron-withdrawing effect of the adjacent sulfonyl group . This pKa difference of approximately 1.2-1.5 log units means that at physiological pH, the target compound exists predominantly in its protonated, water-soluble form, while the direct analog remains largely unprotonated and less soluble. This property is crucial for applications requiring precise pH-dependent solubility or targeted delivery.

Synthetic Chemistry Chiral Building Blocks Structure-Activity Relationship (SAR)

Purity-Driven Reproducibility: Guaranteed Analytical Specification for Critical Research

The commercial supply of N-[(morpholin-2-yl)methyl]methanesulfonamide hydrochloride is standardized to a minimum purity of 95% (HPLC), as specified by Leyan . This contrasts with several close analogs where the purity specification is either not provided or is lower (e.g., 90% for some custom synthesis batches of (morpholin-2-yl)methanesulfonamide). The use of a consistently high-purity reagent directly correlates with reproducible reaction yields and reliable biological assay readouts. A purity deficit of 5% or more in an analog can introduce significant batch-to-batch variability, confounding kinetic measurements or SAR interpretation. The target compound's defined purity grade thus reduces the risk of introducing confounding impurities that could act as enzyme inhibitors or catalysts for side reactions.

Chemical Biology Reaction Optimization Reference Standard

High-Impact Application Scenarios for N-[(morpholin-2-yl)methyl]methanesulfonamide Hydrochloride


Fragment-Based Lead Generation for Carbonic Anhydrase and Sulfonamide-Binding Enzyme Targets

The compound's dual hydrogen-bond donor capacity and precise TPSA make it an ideal fragment hit for carbonic anhydrase (CA) isoforms, where the sulfonamide moiety coordinates the active-site zinc ion. As demonstrated by the structural similarity to CA inhibitor fragments , this compound can be used directly in fragment screening at concentrations of 1-10 mM, exploiting its enhanced solubility from the hydrochloride salt. Co-crystallization with CA II is feasible using standard conditions (1.6 M sodium citrate, pH 6.5), allowing rapid SAR expansion from co-complex structures.

CNS-Penetrant Probe Design Based on Optimized TPSA

With a TPSA of 75.8 Ų, this compound falls within the desirable range for BBB penetration . It serves as a privileged scaffold for the design of CNS-targeted sulfonamide inhibitors, such as those for neuronal carbonic anhydrase or other enzymes with active-site zinc. Researchers can employ this building block in parallel library synthesis to generate CNS-focused compound arrays, confident that the core scaffold itself does not breach the TPSA threshold that typically limits brain exposure.

Consistent Acid Addition for Multi-Step Synthesis Requiring Exact Stoichiometry

The hydrochloride salt guarantees a precise 1:1 stoichiometry of protonated morpholine, eliminating uncertainty in acid addition during couplings or alkylations . This is critical for chemoselective transformations where the morpholine nitrogen must be transiently protected. Using this preformed salt instead of the free base and adding a separate acid simplifies process chemistry and improves batch-to-batch consistency in scale-up operations.

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